molecular formula C18H11BrN2O B13706755 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde

4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde

Katalognummer: B13706755
Molekulargewicht: 351.2 g/mol
InChI-Schlüssel: STOAQSSOMKZJSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is a complex organic compound that features an anthracene moiety attached to an imidazole ring, with a bromine atom and an aldehyde group at specific positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, followed by the formation of the imidazole ring. The bromination and formylation steps are then carried out to introduce the bromine atom and the aldehyde group, respectively.

    Anthracene Derivative Preparation: The anthracene moiety can be synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of anthracene with suitable dienophiles.

    Imidazole Ring Formation: The imidazole ring can be formed through cyclization reactions involving diamines and aldehydes or ketones.

    Formylation: The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: 4-(2-Anthryl)-5-bromoimidazole-2-carboxylic acid

    Reduction: 4-(2-Anthryl)-5-bromoimidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and photonic devices due to its unique photophysical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde involves its interaction with molecular targets through various pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer activity.

    Protein Binding: It can bind to specific proteins, inhibiting their function and affecting cellular processes.

    Photophysical Properties: The anthracene moiety contributes to its photophysical behavior, making it useful in photodynamic therapy and as a fluorescent probe.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Anthryl)-5-chloroimidazole-2-carbaldehyde
  • 4-(2-Anthryl)-5-fluoroimidazole-2-carbaldehyde
  • 4-(2-Anthryl)-5-iodoimidazole-2-carbaldehyde

Uniqueness

4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its combination of the anthracene moiety and the imidazole ring also imparts distinct photophysical and chemical properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C18H11BrN2O

Molekulargewicht

351.2 g/mol

IUPAC-Name

4-anthracen-2-yl-5-bromo-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C18H11BrN2O/c19-18-17(20-16(10-22)21-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-10H,(H,20,21)

InChI-Schlüssel

STOAQSSOMKZJSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=C(NC(=N4)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.